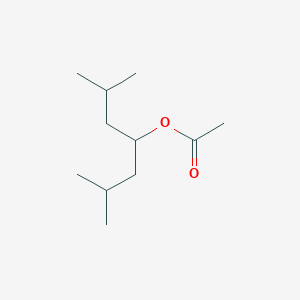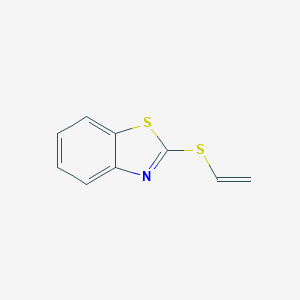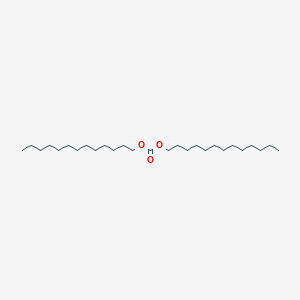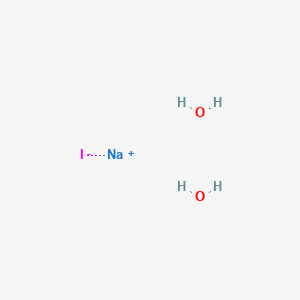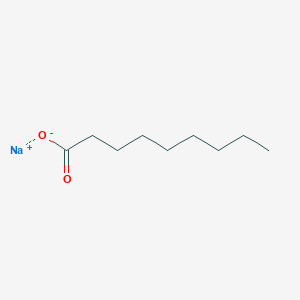![molecular formula C30H50O5 B077499 (3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol CAS No. 11026-01-0](/img/structure/B77499.png)
(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol is a type of sapogenin, which are aglycones (non-saccharide moieties) of saponins, a large family of natural products. Sapogenins contain steroid or other triterpene frameworks as their key organic feature. They are found in many species of plants and are derivatives of the steroid and triterpenoid groups in the form of their glycosides .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of sapogenins, including (3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol, often involves the hydrolysis of saponins. This can be achieved through various methods such as acid hydrolysis, enzymatic hydrolysis, or microbial fermentation. Acid hydrolysis typically involves the use of hydrochloric acid or sulfuric acid under controlled conditions of temperature and time to break down the saponins into sapogenins .
Industrial Production Methods
Industrial production of sapogenins can involve the extraction of saponins from plant sources followed by hydrolysis. High-performance countercurrent chromatography (HPCCC) and high-performance liquid chromatography (HPLC) are commonly used for the separation and purification of sapogenins. These methods ensure high purity and yield of the final product .
化学反应分析
Types of Reactions
(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol undergoes various chemical reactions, including:
Oxidation: Sapogenins can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert sapogenins into their corresponding alcohols.
Substitution: Sapogenins can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sapogenins can yield ketones or carboxylic acids, while reduction can produce alcohols .
科学研究应用
(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of steroid hormones.
Biology: Studied for its role in plant defense mechanisms and interactions with microorganisms.
Medicine: Investigated for its potential immunomodulatory, anti-inflammatory, and hypoglycemic properties.
作用机制
(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol exerts its effects through various molecular targets and pathways. It can interact with cell membranes, altering their permeability and affecting cellular processes. In the immune system, sapogenins can promote the growth and development of immune organs, regulate the activity of immune cells, and increase the secretion of immune-related cytokines and antibodies .
相似化合物的比较
Similar Compounds
- Diosgenin
- Hecogenin
- Tigogenin
- Neogitogenin
- Tokorogenin
Uniqueness
(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol is unique due to its specific structural features and biological activities. While similar compounds like diosgenin and hecogenin also have steroidal frameworks, this compound may exhibit distinct biological activities and applications .
属性
CAS 编号 |
11026-01-0 |
|---|---|
分子式 |
C30H50O5 |
分子量 |
490.7 g/mol |
IUPAC 名称 |
(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol |
InChI |
InChI=1S/C30H50O5/c1-25(2)21(33)10-12-27(5)17-9-13-28(6)24(30(8)14-11-22(35-30)26(3,4)34)20(32)16-29(28,7)18(17)15-19(31)23(25)27/h9,18-24,31-34H,10-16H2,1-8H3/t18-,19+,20+,21+,22-,23+,24+,27-,28-,29+,30+/m1/s1 |
InChI 键 |
KNESISUQBYQIIU-VQZKCCIMSA-N |
SMILES |
CC1(C(CCC2(C1C(CC3C2=CCC4(C3(CC(C4C5(CCC(O5)C(C)(C)O)C)O)C)C)O)C)O)C |
手性 SMILES |
C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2[C@H](C[C@@]3([C@@]2(CC=C4[C@H]3C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)O |
规范 SMILES |
CC1(C(CCC2(C1C(CC3C2=CCC4(C3(CC(C4C5(CCC(O5)C(C)(C)O)C)O)C)C)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


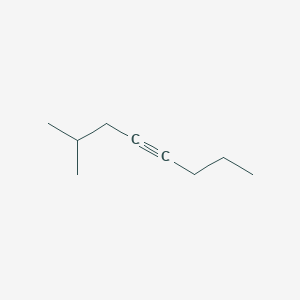

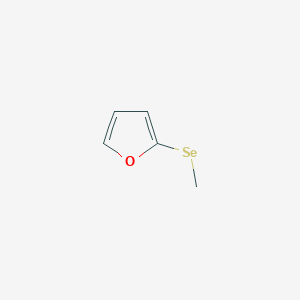

![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)
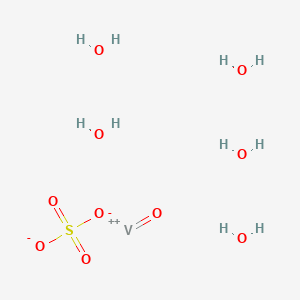
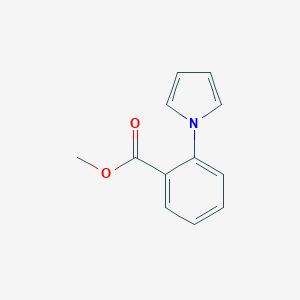
![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)

